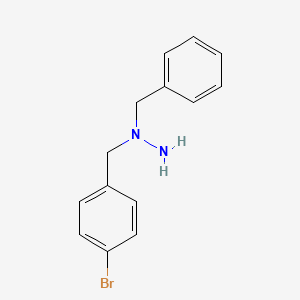
1-Benzyl-1-(4-bromobenzyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1-(4-bromobenzyl)hydrazine (BBH) is an organic compound that is used in a variety of scientific research applications. BBH has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-Benzyl-1-(4-bromobenzyl)hydrazine involves the reaction of benzylhydrazine with 4-bromobenzyl chloride in the presence of a base to form the desired product.
Starting Materials
Benzylhydrazine, 4-bromobenzyl chloride, Base (e.g. NaOH, KOH)
Reaction
Step 1: Dissolve benzylhydrazine in a suitable solvent (e.g. ethanol, methanol), Step 2: Add a base (e.g. NaOH, KOH) to the solution and stir for a few minutes, Step 3: Add 4-bromobenzyl chloride dropwise to the reaction mixture while stirring continuously, Step 4: Heat the reaction mixture at reflux temperature for several hours, Step 5: Allow the reaction mixture to cool to room temperature and then filter the precipitated product, Step 6: Wash the product with a suitable solvent (e.g. ethanol, methanol) to remove any impurities, Step 7: Dry the product under vacuum to obtain 1-Benzyl-1-(4-bromobenzyl)hydrazine as a solid.
Scientific Research Applications
1-Benzyl-1-(4-bromobenzyl)hydrazine has a variety of scientific research applications. It has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to act as a catalyst in organic synthesis reactions. 1-Benzyl-1-(4-bromobenzyl)hydrazine has also been studied for its potential to act as a ligand in coordination chemistry, as well as its potential to act as an antioxidant and anti-inflammatory agent.
Mechanism Of Action
The exact mechanism of action of 1-Benzyl-1-(4-bromobenzyl)hydrazine is not fully understood. However, it is believed that 1-Benzyl-1-(4-bromobenzyl)hydrazine acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It is also believed that 1-Benzyl-1-(4-bromobenzyl)hydrazine can inhibit the growth of cancer cells by reducing their proliferation and inducing apoptosis.
Biochemical And Physiological Effects
1-Benzyl-1-(4-bromobenzyl)hydrazine has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the potential to inhibit the growth of cancer cells. 1-Benzyl-1-(4-bromobenzyl)hydrazine has also been studied for its potential to act as a ligand in coordination chemistry and its ability to catalyze organic synthesis reactions.
Advantages And Limitations For Lab Experiments
The use of 1-Benzyl-1-(4-bromobenzyl)hydrazine in laboratory experiments has a number of advantages and limitations. One advantage of using 1-Benzyl-1-(4-bromobenzyl)hydrazine is that it is relatively inexpensive and easy to synthesize. However, it is important to note that 1-Benzyl-1-(4-bromobenzyl)hydrazine is not very stable and can react with other compounds in solution. Therefore, it is important to use 1-Benzyl-1-(4-bromobenzyl)hydrazine in a well-controlled environment.
Future Directions
The potential future directions for 1-Benzyl-1-(4-bromobenzyl)hydrazine are numerous. 1-Benzyl-1-(4-bromobenzyl)hydrazine could be further studied for its potential to act as an antioxidant and anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, 1-Benzyl-1-(4-bromobenzyl)hydrazine could be studied for its potential to act as a ligand in coordination chemistry and its ability to catalyze organic synthesis reactions. 1-Benzyl-1-(4-bromobenzyl)hydrazine could also be studied for its potential to be used in drug delivery systems and its ability to interact with other organic compounds. Finally, 1-Benzyl-1-(4-bromobenzyl)hydrazine could be further studied for its potential to be used in nanotechnology applications.
properties
IUPAC Name |
1-benzyl-1-[(4-bromophenyl)methyl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c15-14-8-6-13(7-9-14)11-17(16)10-12-4-2-1-3-5-12/h1-9H,10-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSCXXHLSCOCEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538777 |
Source


|
| Record name | 1-Benzyl-1-[(4-bromophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1-[(4-bromophenyl)methyl]hydrazine | |
CAS RN |
111515-65-2 |
Source


|
| Record name | 1-Benzyl-1-[(4-bromophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)



![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)


